molecular formula C11H16ClN3O2 B2967943 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride CAS No. 1353974-28-3

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Cat. No.: B2967943
CAS No.: 1353974-28-3
M. Wt: 257.72
InChI Key: ZFDXAYBZIPXRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN₃O₂. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves the nitration of N-(pyrrolidin-2-ylmethyl)aniline followed by the formation of the hydrochloride salt. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The resulting product is then purified and converted to its hydrochloride salt form for further use .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is unique due to the presence of both the nitro group and the pyrrolidin-2-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-nitro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-6-2-1-5-10(11)13-8-9-4-3-7-12-9;/h1-2,5-6,9,12-13H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXAYBZIPXRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.